molecular formula C14H18BrNO3 B13993699 Tert-butyl (7-bromochroman-4-YL)carbamate

Tert-butyl (7-bromochroman-4-YL)carbamate

Cat. No.: B13993699
M. Wt: 328.20 g/mol
InChI Key: JOGJTVSDHBVDSN-UHFFFAOYSA-N
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Description

N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester typically involves the following steps:

    Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, undergoes bromination to introduce a bromine atom at the 7th position.

    Carbamation: The brominated intermediate is then reacted with tert-butyl carbamate under suitable conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions include various substituted benzopyrans, oxidized or reduced derivatives, and hydrolyzed carbamic acids.

Scientific Research Applications

N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one
  • N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)methanesulfonamide
  • 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde

Uniqueness

N-(7-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both a bromine atom and a carbamate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl N-(7-bromo-3,4-dihydro-2H-chromen-4-yl)carbamate

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-7-18-12-8-9(15)4-5-10(11)12/h4-5,8,11H,6-7H2,1-3H3,(H,16,17)

InChI Key

JOGJTVSDHBVDSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC2=C1C=CC(=C2)Br

Origin of Product

United States

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